Bienvenue dans la boutique en ligne BenchChem!

1-(2-Ethoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

CYP3A4 inhibition drug-drug interaction risk TRPV1 antagonist scaffold optimization

This N,N′-disubstituted urea features an N-methyl-2-oxo-tetrahydroquinoline core and an ortho-ethoxyphenyl terminus—a distinct pharmacophore with predicted low CYP3A4 liability. The 6-yl urea regioisomer enables TRPV1 selectivity deconvolution vs. 7-/8-substituted analogs. Its ether-urea scaffold aligns with sEH inhibitor SAR for nanomolar potency. Order CAS 1171485-47-4 to advance cardiovascular, pain, or renal program screening cascades with a scaffold strategically positioned for composition-of-matter exploration.

Molecular Formula C19H21N3O3
Molecular Weight 339.395
CAS No. 1171485-47-4
Cat. No. B2759352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Ethoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
CAS1171485-47-4
Molecular FormulaC19H21N3O3
Molecular Weight339.395
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C
InChIInChI=1S/C19H21N3O3/c1-3-25-17-7-5-4-6-15(17)21-19(24)20-14-9-10-16-13(12-14)8-11-18(23)22(16)2/h4-7,9-10,12H,3,8,11H2,1-2H3,(H2,20,21,24)
InChIKeyVMILLRSTQDIYHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Ethoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1171485-47-4): Structural Identity and Pharmacological Class Context


1-(2-Ethoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1171485-47-4, PubChem CID 30376120) is a synthetic N,N′-disubstituted urea derivative featuring a 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl core linked via a urea bridge to a 2-ethoxyphenyl group [1]. With a molecular formula of C19H21N3O3 and molecular weight of 339.4 g/mol, the compound belongs to the tetrahydroquinoline-urea class that has been explored across multiple therapeutic targets, including TRPV1/VR1 antagonism, soluble epoxide hydrolase (sEH) inhibition, and carbonic anhydrase modulation [2][3][4]. To date, no published primary biological activity data (IC50, Ki, etc.) have been identified for this specific compound in the peer-reviewed literature; all differentiation claims below are derived from class-level structure-activity relationship (SAR) inferences drawn from closely related analogs with published quantitative data [2][3].

Why In-Class Tetrahydroquinoline-Urea Analogs Cannot Be Interchanged with CAS 1171485-47-4


Generic substitution within the tetrahydroquinoline-urea class is not scientifically defensible because small structural variations—particularly at the N1-substituent of the tetrahydroquinoline ring and the aryl group on the distal urea nitrogen—produce profound, quantifiable differences in target selectivity, off-target liability, and pharmacokinetic behavior. Schmidt et al. (2011) demonstrated that tetrahydroquinoline ureas with bulky N-substituents (e.g., substituted benzyl or sulfonyl groups) are potent CYP3A4 inhibitors, whereas replacement with a small methyl group—precisely the substitution found in CAS 1171485-47-4—substantially minimizes this cytochrome P450 inhibition liability [1]. Concurrently, Kim et al. (2007) showed that among 1,3-disubstituted urea sEH inhibitors, the presence and position of the ether functionality on the aryl ring critically modulate inhibitory potency, with IC50 values spanning over two orders of magnitude (from 1.9 nM to >500 nM) depending on linker length and aryl substitution pattern [2]. The combination of an N-methyl-2-oxo-tetrahydroquinolin-6-yl scaffold with a 2-ethoxyphenyl urea terminus found in CAS 1171485-47-4 represents a distinct pharmacophore configuration not replicated by any single commercially available analog, and substituting a close structural neighbor (e.g., CAS 1170832-36-6, which replaces 2-ethoxyphenyl with unsubstituted phenyl) would be expected to eliminate key ether-dependent binding interactions [2][3].

Quantitative Differentiation Evidence for 1-(2-Ethoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1171485-47-4) vs. Closest Analogs


N-Methyl Substitution on Tetrahydroquinoline: CYP3A4 Inhibition Liability Reduction vs. Bulky N-Substituted Analogs

In a direct SAR study of chroman and tetrahydroquinoline ureas as TRPV1 antagonists, Schmidt et al. (2011) reported that tetrahydroquinoline ureas bearing bulky substituents at the N1-position were potent CYP3A4 inhibitors—a significant drug-drug interaction liability. Critically, the authors stated that 'replacement of bulky substituents at the nitrogen atom of the tetrahydroisoquinoline moiety with small groups such as methyl can minimize the inhibition' [1]. CAS 1171485-47-4 incorporates precisely this N-methyl substitution on the tetrahydroquinoline core, which is structurally distinct from closest analogs such as 1-(2-Ethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1203340-99-1) that bear bulkier N-acyl groups. The N-methyl-2-oxo configuration in CAS 1171485-47-4 is thus predicted, by class-level SAR inference, to confer a substantially lower CYP3A4 inhibition risk relative to analogs with larger N1-substituents.

CYP3A4 inhibition drug-drug interaction risk TRPV1 antagonist scaffold optimization tetrahydroquinoline SAR

Ortho-Ethoxyphenyl Urea Pharmacophore: sEH Inhibitory Potency vs. Non-Ether or Meta/Para-Ether Aryl Urea Analogs

Kim et al. (2007) systematically evaluated the SAR of 1,3-disubstituted ureas functionalized with ether groups as soluble epoxide hydrolase (sEH) inhibitors. The study demonstrated that ether-containing ureas with an optimal hydrophobic linker achieve potent sEH inhibition, with the most potent compound (compound 8, bearing an n-pentyl ether) exhibiting an IC50 of approximately 1.9 nM against recombinant human sEH, while the reference inhibitor 1-adamantyl-3-decylurea showed an IC50 of 9.4 nM [1]. Critically, the SAR revealed that the presence of the ether oxygen is essential for maintaining potency, and that the distance between the urea core and the ether functionality significantly modulates activity—compounds with no ether or suboptimal linker length showed IC50 values ranging from 84 nM to 746 nM [1]. CAS 1171485-47-4 incorporates a 2-ethoxyphenyl (ortho-ethoxy) group directly attached to the urea nitrogen, placing the ether oxygen in a conformationally constrained position relative to the urea pharmacophore. By class-level inference, this ortho-ethoxy substitution pattern is expected to contribute to sEH binding affinity in a manner distinct from close analogs such as 1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea (CAS 1170832-36-6), which lacks the ether oxygen entirely and would be predicted to show substantially reduced sEH potency [1].

soluble epoxide hydrolase sEH inhibition ether-urea pharmacophore cardiovascular inflammation

Computed Physicochemical Drug-Likeness Profile: Lipophilicity and Polar Surface Area vs. Closest Structural Analogs

Computed physicochemical properties for CAS 1171485-47-4 obtained from PubChem (derived by XLogP3 and Cactvs algorithms) provide a quantitative baseline for drug-likeness assessment relative to its closest commercially cataloged analogs [1]. CAS 1171485-47-4 exhibits an XLogP3 of 2.2, a topological polar surface area (TPSA) of 70.7 Ų, 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 4 rotatable bonds. This places the compound within favorable drug-like chemical space (zero Lipinski Rule-of-5 violations). In comparison, the thiophene analog 1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea (CAS 1171322-42-1) has a molecular weight of 315.4 Da and lacks the ether oxygen, resulting in a lower TPSA (predicted ~58 Ų) and reduced hydrogen bond acceptor count, which would be expected to alter membrane permeability and solubility profiles [1]. The 2-ethoxyphenyl group of CAS 1171485-47-4 contributes additional polarity and hydrogen-bonding capacity relative to non-oxygenated aryl analogs, a feature that Kim et al. (2007) correlated with improved aqueous solubility in the ether-urea sEH inhibitor series [2].

drug-likeness Lipinski parameters ADME prediction lead optimization

Tetrahydroquinoline 6-Yl vs. 7-Yl or 8-Yl Substitution: TRPV1 Potency SAR Differentiation

Schmidt et al. (2011) explicitly reported that within the tetrahydroquinoline urea TRPV1 antagonist series, 'aryl substituents on the 7- or 8-position of both bicyclic scaffolds imparted the best in vitro potency at TRPV1' [1]. The most potent tetrahydroquinoline urea in that study achieved an IC50 of approximately 6 nM against TRPV1, but this compound bore aryl substitution at the 7- or 8-position [1][2]. CAS 1171485-47-4, in contrast, features the urea linkage at the 6-position of the tetrahydroquinoline ring—a regioisomeric configuration that, by class-level SAR inference, is expected to produce a distinct TRPV1 activity profile (likely lower TRPV1 potency but potentially altered selectivity) compared to 7- or 8-substituted analogs. This 6-yl regioisomerism also distinguishes CAS 1171485-47-4 from closely related compounds such as 1-(2-ethoxyphenyl)-3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS 1203263-97-1), which positions the urea at the 7-position and is predicted to exhibit the higher TRPV1 potency characteristic of 7-substituted analogs [1].

TRPV1 antagonist vanilloid receptor regioisomeric SAR pain target

Patent Landscape Positioning: Tetrahydroquinoline-Urea Scaffold Covered Across VR1 and sEH Inhibitor Patent Families

The tetrahydroquinoline-urea chemotype is protected by multiple patent families. Bayer Schering Pharma's US Patent 7683076 claims tetrahydro-quinolinylurea derivatives as VR1 antagonists for urological disorders and pain [1]. AbbVie's US Patent 8440691 covers tetrahydroquinolinyl compounds that inhibit the VR1 receptor [2]. The Regents of the University of California's US Patent 8501783 claims conformationally restricted urea inhibitors of soluble epoxide hydrolase [3]. CAS 1171485-47-4, with its unique combination of an N-methyl-2-oxo-tetrahydroquinolin-6-yl core and 2-ethoxyphenyl urea terminus, occupies a specific structural niche within these patent landscapes. The N-methyl-2-oxo substitution pattern is structurally distinct from the N-H or N-acyl tetrahydroquinoline cores predominantly exemplified in the Bayer and AbbVie VR1 patents [1][2], while the ortho-ethoxyphenyl group differentiates it from the majority of exemplified sEH inhibitors in US 8501783 [3]. This structural positioning may offer intellectual property advantages for organizations seeking composition-of-matter freedom-to-operate within the tetrahydroquinoline-urea chemical space.

intellectual property freedom-to-operate VR1 antagonist patent sEH inhibitor patent

Recommended Research and Industrial Application Scenarios for 1-(2-Ethoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1171485-47-4)


Soluble Epoxide Hydrolase (sEH) Inhibitor Screening and Lead Identification

CAS 1171485-47-4 is a structurally appropriate candidate for sEH inhibitor screening cascades based on the ether-urea pharmacophore characterized by Kim et al. (2007), where ortho-ethoxy substitution on the phenyl ring is expected to confer nanomolar-range inhibitory potency through active-site hydrogen bonding with the sEH catalytic triad [1]. This compound is recommended as a screening set member for cardiovascular inflammation, hypertension, or renal protection programs where sEH is the primary molecular target.

TRPV1 Selectivity Profiling Using 6-Yl Regioisomer Tool Compounds

The 6-yl urea attachment of CAS 1171485-47-4, which differs from the 7- or 8-position substitution that Schmidt et al. (2011) identified as optimal for TRPV1 potency, makes this compound a valuable regioisomeric tool for TRPV1 selectivity profiling [2]. When used alongside 7- or 8-substituted tetrahydroquinoline ureas (e.g., CAS 1203263-97-1), researchers can deconvolve TRPV1-mediated effects from off-target activities in pain or bladder overactivity phenotypic assays.

CYP3A4 Liability-Balanced Tetrahydroquinoline-Urea Library Design

For medicinal chemistry teams constructing focused tetrahydroquinoline-urea libraries, CAS 1171485-47-4 exemplifies the N-methyl substitution strategy that Schmidt et al. (2011) identified as critical for minimizing CYP3A4 inhibition [2]. This compound can serve as a reference standard for CYP3A4 liability screening, enabling benchmarking of novel analogs against a scaffold predicted to have low cytochrome P450 inhibition risk compared to bulkier N-substituted derivatives.

Freedom-to-Operate Chemical Starting Point for Novel Tetrahydroquinoline-Urea Intellectual Property

Patent landscape analysis indicates that CAS 1171485-47-4 occupies a structural niche—combining N-methyl-2-oxo substitution, 6-yl urea attachment, and ortho-ethoxyphenyl terminus—that is not prominently co-exemplified in the dominant VR1 (Bayer US 7683076, AbbVie US 8440691) or sEH (UC US 8501783) patent families [3][4][5]. Industrial medicinal chemistry groups seeking composition-of-matter patent space within the tetrahydroquinoline-urea class may find this compound a strategically advantageous starting point for lead optimization.

Quote Request

Request a Quote for 1-(2-Ethoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.